Home > Products > Screening Compounds P70833 > Z-VRPR-FMK (trifluoroacetate salt)
Z-VRPR-FMK (trifluoroacetate salt) -

Z-VRPR-FMK (trifluoroacetate salt)

Catalog Number: EVT-10896867
CAS Number:
Molecular Formula: C33H50F4N10O8
Molecular Weight: 790.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-VRPR-FMK (trifluoroacetate salt) is a selective and irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is significant in immunological research due to its ability to inhibit the cleavage of BCL10, a critical substrate in the NF-κB signaling pathway, thereby reducing NF-κB activation in lymphocytes. The molecular formula for Z-VRPR-FMK is C31H49FN10O6CF3COOHC_{31}H_{49}FN_{10}O_{6}\cdot CF_{3}COOH, with a molecular weight of approximately 790.8 g/mol .

Source and Classification

Z-VRPR-FMK is classified as a biochemical compound used primarily in research settings. It is sourced from various chemical suppliers, including Cayman Chemical and Tocris Bioscience, and is utilized in studies focused on apoptosis, immune responses, and related diseases . The compound is not classified as hazardous according to the Globally Harmonized System (GHS), indicating low toxicity under standard handling conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-VRPR-FMK involves multiple steps, beginning with the assembly of the peptide sequence Z-Val-Arg-Pro-DL-Arg. This sequence is subsequently modified to incorporate a fluoromethyl ketone group, essential for its inhibitory activity against MALT1. The final product is obtained as a trifluoroacetate salt to enhance stability and solubility in aqueous solutions .

The general synthetic route can be summarized as follows:

  1. Peptide Synthesis: Employ solid-phase peptide synthesis techniques to construct the Z-Val-Arg-Pro-DL-Arg sequence.
  2. Modification: Introduce the fluoromethyl ketone functionality through appropriate chemical reactions.
  3. Salt Formation: Convert the final product into its trifluoroacetate salt form to improve solubility and handling characteristics.
Molecular Structure Analysis

Structure and Data

The molecular structure of Z-VRPR-FMK features a complex arrangement of amino acids and functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C31H49FN10O6CF3COOH\text{C}_{31}\text{H}_{49}\text{F}_{N10}\text{O}_{6}\cdot \text{CF}_{3}\text{COOH}

Key structural characteristics include:

  • Amino Acid Sequence: The peptide backbone includes L-valine, L-arginine, and proline residues.
  • Functional Groups: The presence of a fluoromethyl ketone moiety is crucial for its mechanism of action.
  • Molecular Weight: Approximately 790.8 g/mol, indicating a relatively large and complex molecule .
Chemical Reactions Analysis

Reactions and Technical Details

Z-VRPR-FMK primarily participates in covalent bonding reactions with MALT1, leading to irreversible inhibition. Upon interaction with MALT1, Z-VRPR-FMK forms a covalent bond at the active site of the enzyme, effectively rendering it inactive. This reaction does not typically involve oxidation or reduction processes under physiological conditions .

The main reaction can be summarized as:

MALT1+Z VRPR FMKInactive MALT1\text{MALT1}+\text{Z VRPR FMK}\rightarrow \text{Inactive MALT1}

This specificity for MALT1 distinguishes Z-VRPR-FMK from other potential inhibitors that may target multiple pathways or proteins.

Mechanism of Action

Process and Data

The mechanism of action for Z-VRPR-FMK involves selective inhibition of MALT1's proteolytic activity. By binding irreversibly to MALT1, Z-VRPR-FMK prevents the cleavage of substrates such as BCL10, TNFAIP3, and CYLD. This inhibition leads to diminished NF-κB activation, which plays a crucial role in regulating immune responses and inflammation .

  1. Binding: Z-VRPR-FMK binds to the active site of MALT1.
  2. Inhibition: This binding prevents substrate cleavage.
  3. Outcome: Reduced NF-κB activation results in altered immune signaling.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Z-VRPR-FMK exhibits several notable physical and chemical properties:

Additional properties include:

  • Odor: Characteristic odor noted but not specifically quantified.
  • Stability: Stable when stored properly at -20°C .
Applications

Scientific Uses

Z-VRPR-FMK has diverse applications in scientific research:

  • Immunology Studies: Used extensively to investigate mechanisms underlying immune responses, particularly related to T cell activation.
  • Cancer Research: Valuable in studying lymphomas where MALT1 plays a critical role in disease progression.
  • Apoptosis Research: Employed to explore pathways involved in programmed cell death and potential therapeutic targets for drug development .
Molecular Mechanisms of MALT1 Inhibition

Irreversible Paracaspase Activity Suppression

Z-VRPR-FMK (Valine-Arginine-Proline-Arginine-Fluoromethylketone) is a peptidomimetic inhibitor designed to target the catalytic core of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) with high specificity. Its trifluoroacetate salt formulation enhances solubility and stability while maintaining equivalent biological activity to the free base compound [6].

Covalent Binding to MALT1 Catalytic Domain

The inhibitor features a fluoromethyl ketone (FMK) warhead that forms an irreversible, covalent bond with the active-site cysteine residue (Cys464) within MALT1's paracaspase domain. This electrophilic warhead mimics the natural arginine substrate's P1 position, enabling specific recognition by MALT1's substrate-binding pocket. Upon binding, the FMK group undergoes nucleophilic attack by Cys464's thiol group, forming a stable thioether adduct that permanently inactivates the protease [3] [6].

Structural analyses reveal that the inhibitor's valine residue at P3 occupies a hydrophobic subpocket, while the P2 proline induces a conformationally restricted structure that optimizes orientation for covalent modification. The arginine at P4 enhances cellular permeability through charge interactions. This specific binding mode disrupts the catalytic triad's function, preventing nucleophilic attack on natural peptide bonds [3] [7]. Biochemical assays demonstrate that Z-VRPR-FMK inhibits recombinant leucine zipper-dimerized MALT1 (LZ-MALT1) with inhibition constants (Ki) in the low micromolar range (Table 1) [3].

Table 1: Biochemical Inhibition Profile of Z-VRPR-FMK

ParameterValueExperimental SystemReference
Target Inhibition (Ki)Low micromolar rangeRecombinant LZ-MALT1 enzyme [3]
Cellular Potency (GI₅₀)8.22 μMOCI-Ly3 (ABC-DLBCL) proliferation assay [6]
BCL10 Cleavage InhibitionComplete at 50 μMHBL-1 cells (24h treatment) [8]
CYLD Cleavage InhibitionSignificant reductionJurkat T cells (PMA/Ionomycin stimulation) [5]

Disruption of CBM Complex Oligomerization

MALT1 functions within the CARD11-BCL10-MALT1 (CBM) signalosome, which forms filamentous structures upon antigen receptor activation. The catalytic activity of MALT1 requires dimerization through its caspase-like domain and conformational rearrangement of its C-terminal immunoglobulin-like domain (Ig3). Z-VRPR-FMK binding induces allosteric changes that propagate beyond the active site [7].

Structural studies indicate that inhibitor binding alters the relative positioning between the paracaspase domain and the Ig3 domain, disrupting the oligomerization interface essential for full protease activation. This prevents the proper orientation of catalytic residues and reduces the stability of higher-order CBM complexes. Consequently, the inhibitor not only blocks substrate access but also impairs signalosome assembly and function, leading to defective nuclear factor kappa B (NF-κB) activation [7] [10]. In lymphoma cells, this dual mechanism effectively disrupts the oncogenic signaling cascade at concentrations exceeding 50 μM, as evidenced by loss of inhibitor of kappa B alpha (IκBα) degradation and impaired nuclear translocation of c-REL [6] [8].

Proteolytic Substrate Targeting

MALT1 proteolytic activity processes multiple substrates involved in immune signaling cascades and oncogenesis. Z-VRPR-FMK comprehensively inhibits this proteolytic function, preserving intact substrates that normally restrain inflammatory and proliferative signaling pathways.

BCL10 Cleavage Inhibition in T-Cell Receptor Signaling

BCL10 undergoes MALT1-mediated cleavage at Arginine 228, generating a C-terminal fragment that promotes sustained NF-κB activation and enhances T-cell adhesion. Z-VRPR-FMK treatment (50 μM) completely abolishes this cleavage event in activated Jurkat T cells and lymphoma cell lines, as evidenced by the disappearance of the characteristic 23 kDa C-terminal BCL10 fragment and accumulation of full-length protein [8].

This inhibition has functional consequences for lymphocyte activation: Cleaved BCL10 normally translocates to the plasma membrane, where it promotes integrin clustering and cellular adhesion. By preserving full-length BCL10, Z-VRPR-FMK reduces Jurkat cell adhesion to fibronectin by approximately 60% compared to vehicle-treated controls [2] [6]. In activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) lines (OCI-Ly3, OCI-Ly10), sustained inhibitor treatment (3-7 days) maintains uncleaved BCL10 pools, correlating with reduced cellular viability and increased apoptosis [8].

A20 Stabilization via Reduced Ubiquitination

The NF-κB negative regulator A20 (tumor necrosis factor alpha-induced protein 3) is a critical MALT1 substrate. MALT1-mediated cleavage inactivates A20's deubiquitinating and ubiquitin-editing functions, removing a key brake on NF-κB signaling. Z-VRPR-FMK treatment (50 μM, 36 hours) stabilizes full-length A20 in ABC-DLBCL cells and reduces its proteolytic fragmentation [8] [9].

Intact A20 maintains its dual inhibitory functions:

  • Deubiquitination: The N-terminal ovarian tumor domain removes lysine 63-linked ubiquitin chains from receptor-interacting protein and tumor necrosis factor receptor-associated factor 6, disrupting NF-κB activation complexes.
  • E3 Ubiquitin Ligase Activity: C-terminal zinc finger domains promote lysine 48-linked polyubiquitination of signaling components, targeting them for proteasomal degradation [9].

In ABC-DLBCL cells, A20 stabilization by Z-VRPR-FMK correlates with reduced expression of NF-κB target genes, including anti-apoptotic proteins B-cell lymphoma-extra large and A1, and cytokine interleukin-10. Quantitative analysis shows a 2.5- to 4-fold reduction in these proteins following inhibitor treatment, directly linking substrate protection to downstream signaling effects [8].

Suppression of CYLD Proteolytic Degradation

The cylindromatosis tumor suppressor protein deubiquitinase undergoes MALT1-dependent cleavage at Arginine 415 upon T-cell receptor stimulation, generating stable N-terminal (40 kDa) and C-terminal (70 kDa) fragments. Z-VRPR-FMK pretreatment (75 μM, 3 hours) substantially reduces this cleavage in Jurkat T cells stimulated with phorbol myristate acetate and ionomycin, as demonstrated by diminished fragment appearance and accumulation of full-length CYLD [5].

CYLD cleavage has significant functional implications:

  • JNK Pathway Regulation: Full-length CYLD negatively regulates c-Jun N-terminal kinase activation by removing lysine 63-linked ubiquitin chains from tumor necrosis factor receptor-associated factor 2 and mitogen-activated protein kinase kinase kinase 7. Cleavage inactivates this function, permitting sustained JNK signaling and activator protein 1-dependent gene expression. Inhibiting CYLD cleavage with Z-VRPR-FMK reduces JNK phosphorylation by approximately 70% in activated T cells [5].
  • Transcriptional Consequences: Preserved CYLD activity reduces expression of JNK-dependent genes, including specific inflammatory cytokines. In ABC-DLBCL models, this contributes to the overall suppression of oncogenic signaling cascades initiated by constitutive CBM complex activity [5] [10].

Table 2: Functional Consequences of MALT1 Substrate Protection by Z-VRPR-FMK

SubstrateBiological FunctionConsequence of ProtectionValidation Model
BCL10Promotes sustained NF-κB activation and T-cell adhesionReduced cellular adhesion; Impaired NF-κB amplificationJurkat T-cell adhesion assays [2] [6]
A20Negative regulator of NF-κB via deubiquitinationDownregulation of anti-apoptotic proteins (B-cell lymphoma-extra large, A1); Reduced cytokine productionABC-DLBCL cell lines (HBL-1, OCI-Ly3) [8] [9]
CYLDNegative regulator of JNK pathway via deubiquitinationDecreased JNK phosphorylation; Reduced activator protein 1 activationJurkat T cells (PMA/Ionomycin stimulation) [5]

The compound's ability to simultaneously preserve multiple negative regulators (A20, CYLD) while preventing generation of active signaling fragments (BCL10) creates a synergistic inhibitory effect on oncogenic and inflammatory signaling pathways. This multi-target substrate protection underpins its selective activity against NF-κB-dependent lymphomas, where these proteolytic events are constitutively activated [5] [8] [10].

Properties

Product Name

Z-VRPR-FMK (trifluoroacetate salt)

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid

Molecular Formula

C33H50F4N10O8

Molecular Weight

790.8 g/mol

InChI

InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1

InChI Key

WIPHXOQUHDJLCU-WCFRTMNKSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.